2-Ethylphenyl Acetate
Overview
Description
Synthesis Analysis
The synthesis of related esters and compounds is well-documented in the provided papers. For instance, the synthesis of hydroxamic acids and ureas from carboxylic acids is achieved using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, which is a one-pot process that is both environmentally friendly and cost-effective due to the recyclability of byproducts . Another paper describes the synthesis of an antidiabetic octaketide using a Friedel–Crafts alkylation as a key step . Additionally, the synthesis of ethyl-2-(4-aminophenoxy)acetate, a precursor for dual hypoglycemic agents, is reported to be facile and yields very pure crystals .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various techniques. For example, the crystal structure of ethyl acetate was determined, and the molecule was found to be flat with a trans conformation . The structure of ethyl-2-(4-aminophenoxy)acetate was also studied and approved by X-ray single crystal structure determination, revealing that it crystallizes in the triclinic crystal system . The crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was determined to be non-planar with significant stabilization by intra- and intermolecular hydrogen bonds .
Chemical Reactions Analysis
The papers provide insights into the chemical reactions of related esters. For instance, the Wittig-Horner reaction was used to synthesize ethyl 2-(3-furopyridyl)acetates, which could then undergo further reactions such as methylene-alkylation . The synthesis of 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate involved N—H⋯O hydrogen bonds in the crystal, indicating the potential for specific reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of related esters are discussed in several papers. The geometric details of ethyl acetate as a solvate were analyzed, uncovering a high degree of hidden disorder despite a preference for the trans over the gauche isomer . The spectroscopic features of synthesized compounds, such as 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate, were characterized by IR spectroscopy . The experimental UV/Vis spectra of ethyl-2-(4-aminophenoxy)acetate showed two bands, which were assigned to specific electronic transitions .
Scientific Research Applications
- 2-Ethylphenyl Acetate is a colorless to light yellow clear liquid . It has a molecular formula of C10H12O2 and a molecular weight of 164.20 .
- It’s used in various industries and fields due to its properties. For example, it’s used in the production of pharmaceuticals, plastics, coatings, and herbicides .
- In terms of safety, it’s a combustible liquid. Therefore, it’s important to keep it away from heat, sparks, open flames, and hot surfaces .
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Enzymatic Synthesis
- Field : Biochemistry
- Summary : A novel 2-phenethyl acetate synthesis technology was developed using acyltransferase (EC 3.1.1.2) from Mycobacterium smegmatis (MsAcT) in water .
- Method : MsAcT was entrapped in a tetramethoxysilane gel network. The immobilization process of MsAcT increased its selectivity for the transesterification reaction over the hydrolysis reaction by 6.33-fold .
- Results : The reaction was carried out at 40 °C for 30 min and conversion rate reached 99.17%. The immobilized MsAcT could be recycled for 10 batches .
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Bioprocesses Production
- Field : Biotechnology
- Summary : 2-Phenylethanol (2-PE) and 2-phenethyl acetate (2-PEA) are valuable generally recognized as safe flavoring agents widely used in industry .
- Method : The most efficient route to bioproduce these compounds is through the bioconversion of L-phenylalanine via the Ehrlich pathway .
- Results : The current advances in the in situ product recovery in liquid systems, an overview of the strain developments, and the progress in the use of residue-based systems .
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Microbial Production
- Field : Microbiology
- Summary : Microbial conversion of biomass-derived sugars into ethyl acetate may provide a sustainable alternative .
- Method : The perspectives of bio-catalyzing ethanol and acetic acid to ethyl acetate using lipases in vitro was introduced .
- Results : The crucial elements for high yield of ethyl acetate in fermentation was expounded .
-
Biotechnological Production
- Field : Biotechnology
- Summary : Ethyl acetate is an environmentally friendly solvent with many industrial applications. The production of ethyl acetate currently proceeds by energy-intensive petrochemical processes which are based on natural gas and crude oil without exception .
- Method : Microbial synthesis of ethyl acetate could become an interesting alternative .
- Results : The formation of esters as aroma compounds in food has been repeatedly reviewed, but a survey which deals with microbial synthesis of ethyl acetate as a bulk product is missing .
Safety And Hazards
2-Ethylphenyl Acetate is classified as a flammable liquid (Category 2), and it can cause eye irritation (Category 2A) and specific target organ toxicity - single exposure (Category 3), affecting the central nervous system . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
(2-ethylphenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-9-6-4-5-7-10(9)12-8(2)11/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VERVERDPMMBDSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40875991 | |
Record name | 2-ETHYLPHENYL ACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40875991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylphenyl Acetate | |
CAS RN |
3056-59-5 | |
Record name | Ethanoic acid, 2-ethylphenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003056595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-ETHYLPHENYL ACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40875991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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